4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine
CAS No.: 637302-85-3
Cat. No.: VC7989488
Molecular Formula: C13H8Br2N2O
Molecular Weight: 368.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 637302-85-3 |
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Molecular Formula | C13H8Br2N2O |
Molecular Weight | 368.02 g/mol |
IUPAC Name | 4,6-dibromo-2-phenyl-1,3-benzoxazol-5-amine |
Standard InChI | InChI=1S/C13H8Br2N2O/c14-8-6-9-12(10(15)11(8)16)17-13(18-9)7-4-2-1-3-5-7/h1-6H,16H2 |
Standard InChI Key | YXHPZBKRNNWMLV-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br |
Canonical SMILES | C1=CC=C(C=C1)C2=NC3=C(C(=C(C=C3O2)Br)N)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound belongs to the benzoxazole family, featuring a fused benzene and oxazole ring system. Key substitutions include:
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Bromine atoms at positions 4 and 6, introducing steric bulk and electron-withdrawing effects.
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A phenyl group at position 2, contributing aromatic stacking potential.
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An amine group at position 5, enabling hydrogen bonding and further functionalization.
The molecular formula is C₁₃H₈Br₂N₂O, with a theoretical molecular weight of 392.03 g/mol.
Comparative Analysis of Analogous Structures
Data from related compounds highlight structural variations and their implications:
These analogs demonstrate how halogenation and aryl substitution modulate electronic and steric profiles, influencing reactivity and biological activity .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis reports exist for 4,6-Dibromo-2-phenyl-1,3-benzoxazol-5-amine, methods for analogous compounds involve:
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Cyclocondensation: Reacting 2-aminophenol derivatives with substituted benzaldehydes under acidic or catalytic conditions.
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Halogenation: Post-synthetic bromination using reagents like N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions.
For example, 4,6-Dibromo-2-(2-fluorophenyl)-1,3-benzoxazol-5-amine (CID 1415370) is synthesized via sequential bromination and cyclization steps, yielding a purity-adjusted product .
Reaction Dynamics
The amine group at position 5 serves as a nucleophilic site for:
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Acylation: Formation of amides with acyl chlorides.
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Suzuki Coupling: Palladium-catalyzed cross-coupling for biaryl synthesis.
Bromine atoms facilitate electrophilic aromatic substitution, enabling further functionalization.
Physicochemical Properties
Spectral Characteristics
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UV-Vis Spectroscopy: Benzoxazole derivatives exhibit absorption maxima near 300–350 nm due to π→π* transitions. Bromine substitution redshifts absorption via heavy-atom effects .
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Fluorescence: Limited emission intensity due to bromine’s triplet-state promotion, though amine groups may enhance quantum yields in polar solvents.
Solubility and Stability
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Solubility: Low aqueous solubility (logP ~3.5–4.2) due to hydrophobic aryl and halogen groups. Soluble in DMSO and DMF.
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Thermal Stability: Decomposition temperatures exceed 200°C, typical for halogenated aromatics.
Future Research Directions
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Synthetic Optimization: Developing one-pot methodologies for improved yield and scalability.
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Computational Modeling: Density functional theory (DFT) studies to predict reactivity and bioactivity.
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Biological Screening: Evaluating the compound against cancer cell lines (e.g., MCF-7, A549) and microbial pathogens.
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